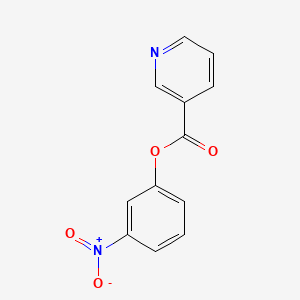
3-Nitrophenyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl pyridine-3-carboxylate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl pyridine-3-carboxylate typically involves the esterification of 3-nitrophenol with pyridine-3-carboxylic acid. One common method is the use of pyridine-3-carboxylic anhydride as a condensing reagent in the presence of 4-(dimethylamino)pyridine as an activator . This reaction proceeds under mild conditions and yields the desired ester in good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrophenyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anion via nucleophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of 3-fluoropyridine-4-carboxylate derivatives.
Reduction: Formation of 3-aminophenyl pyridine-3-carboxylate.
Oxidation: Formation of quinone derivatives or other oxidized products.
Applications De Recherche Scientifique
3-Nitrophenyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Nitrophenyl pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with molecular targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrophenyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyridine ring.
3-Nitrophenyl benzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate ester.
3-Nitrophenyl acetate: Similar structure but with an acetate ester instead of a pyridine carboxylate ester.
Uniqueness
3-Nitrophenyl pyridine-3-carboxylate is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
92414-00-1 |
|---|---|
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
(3-nitrophenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1-8H |
Clé InChI |
QAGODYZWUHCJQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

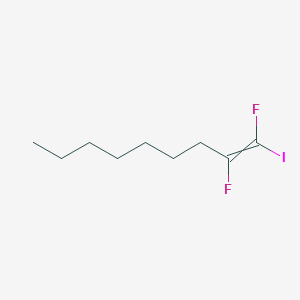
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
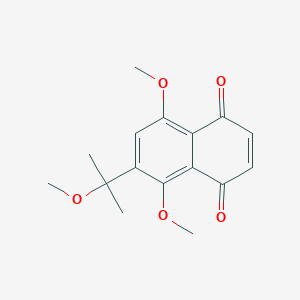
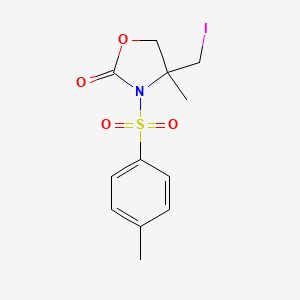
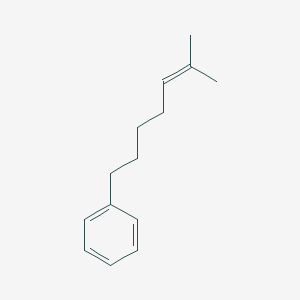
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
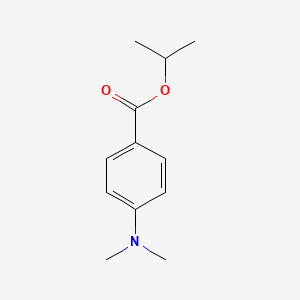

![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)

